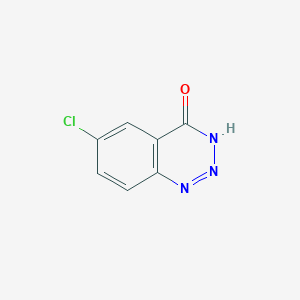

6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Characterization and Magnetic Properties

Characterization and Magnetic Properties of Radicals

A study by Constantinides et al. (2011) characterized the magnetic properties of a "super stable" radical derived from 1,3-diphenyl-7-trifluoromethyl-1,4-dihydro-1,2,4-benzotriazin-4-yl. This compound demonstrated stability in various conditions and showed weak ferromagnetic interactions, indicating its potential for magnetic material applications (Christos P. Constantinides et al., 2011).

Energetics and Structure Analysis

Study of Energetics and Structure

Research by Miranda et al. (2011) on the energetics and structure of 1,2,3-benzotriazin-4(3H)-one and its tautomers provided insights into its stability and structural characteristics. The study used experimental and computational methods to analyze the enthalpy of formation and aromaticity, contributing to a better understanding of its reactivity and potential chemical applications (M. S. Miranda et al., 2011).

Technetium Binding Ligands

Synthesis and Evaluation of Analogues as Bifunctional Chelators

Meszaros et al. (2011) discussed the synthesis of analogues of HYNIC (6-hydrazinonicotinic acid) for use as bifunctional chelators for technetium. This research highlighted the potential of these compounds in radiopharmaceutical applications, where they could be used for efficient capture and imaging purposes (Levente Meszaros et al., 2011).

Antitumor Agent Activation

Activation of Antitumor Agents

A study by Anderson et al. (2003) investigated the mechanism by which a benzotriazine 1,4-dioxide class of anticancer drugs produces oxidizing radicals following one-electron reduction. This work provides a foundation for the development of more effective antitumor therapies based on the activation of these compounds (R. Anderson et al., 2003).

Palladium-Catalyzed Reactions

Palladium-catalyzed Denitrogenation Reaction

Research by Miura et al. (2011) presented a palladium-catalyzed denitrogenation reaction of 1,2,3-benzotriazin-4(3H)-ones incorporating isocyanides. This innovative approach could be applied in synthetic chemistry for the creation of complex organic structures, showcasing the compound's utility in facilitating novel synthetic routes (T. Miura et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have shown interactions with various receptors and enzymes, influencing cellular signaling and function .

Result of Action

Similar compounds have demonstrated pharmacological activities, including antihypertensive, anti-inflammatory, and diuretic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 3,3-disubstituted dihydrobenzotriazine derivatives, which are structurally similar to 6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one, are quite stable. Even small quantities of impurities may foster the alteration in a progressively accelerated way .

Propriétés

IUPAC Name |

6-chloro-3H-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRNYWUEKICFMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NN=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896262.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B2896263.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2896273.png)

![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2896279.png)

![Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine](/img/structure/B2896281.png)

![7-cycloheptyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2896283.png)

![5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896284.png)